4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid is a complex organic compound belonging to the quinazoline family. This compound is recognized for its unique structure that integrates a benzyl group, dioxo functional groups, and a tetrahydropyrroloquinazoline core. Its multifunctional nature provides potential for varied applications in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid typically involves a multi-step organic synthesis process. Key steps include the formation of the quinazoline core, introduction of the benzyl group, and addition of the carboxylic acid functionality. Commonly, starting materials such as 2-aminobenzamide and benzaldehyde are utilized, involving condensation, cyclization, and oxidation reactions under controlled temperature and pH conditions.
Industrial Production Methods
Industrial synthesis requires optimization for yield and purity. Batch reactors and continuous flow systems may be used to scale up production. Key considerations include reaction time, solvent selection, and purification steps like recrystallization or chromatography to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid undergoes various reactions, including:
Oxidation: : Can be oxidized to form quinazoline derivatives.
Reduction: : Reduction typically targets the ketone groups.
Substitution: : Electrophilic aromatic substitution at the benzyl moiety.
Common Reagents and Conditions
Oxidation: : Agents such as potassium permanganate (KMnO₄).
Reduction: : Hydrogen gas (H₂) with a palladium catalyst.
Substitution: : Halogenating agents (e.g., bromine) for electrophilic substitution.
Major Products Formed
Oxidized quinazoline derivatives.
Reduced alcohol or hydrocarbon derivatives.
Substituted benzyl compounds.
Applications De Recherche Scientifique
4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid is utilized in various research fields:
Chemistry: : As a precursor or intermediate in organic synthesis.
Biology: : Studies on enzyme inhibition and binding interactions.
Industry: : Use in the synthesis of advanced materials and polymers.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathways Involved: : Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA/RNA. The benzyl group may enhance binding affinity, while the quinazoline core participates in crucial biochemical interactions.
Comparaison Avec Des Composés Similaires
Compared to other quinazoline derivatives, 4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid stands out due to its unique functional groups, which confer distinct chemical reactivity and biological activity.
List of Similar Compounds
Quinazoline-2,4-dione
2-phenylquinazolin-4-one
4-benzylquinazoline
These compounds share structural motifs but differ in functional groups and, consequently, in their chemical and biological properties.
Activité Biologique
4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid is a complex organic compound belonging to the quinazoline family. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores its biological activity, focusing on its mechanisms of action, antimicrobial properties, and cytotoxicity.
- Molecular Formula : C19H16N2O4
- Molecular Weight : 336.35 g/mol
- CAS Number : 852706-19-5
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in bacterial metabolism and proliferation.
- Receptor Modulation : It may modulate receptor functions that are crucial for cellular signaling pathways.
- Nucleic Acid Interaction : The compound can bind to DNA/RNA structures, potentially affecting gene expression and replication processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The following table summarizes the findings from relevant studies:
These results indicate that the compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. The following table presents the IC50 values against HepG2 liver cancer cells:
Compound | IC50 (µg/mL) |
---|---|
4-benzyl derivative | 15.3 |
Control | >37 |
The IC50 value indicates moderate cytotoxicity; however, it remains significantly higher than its MIC values against various bacterial strains. This suggests that while the compound exhibits antibacterial properties, it may also pose risks in terms of toxicity at higher concentrations.
Case Studies
Several case studies have investigated derivatives of quinazoline compounds similar to this compound. These studies have focused on:
- Antibacterial Activity : Research has shown that modifications in the quinazoline core can enhance antibacterial potency against resistant strains like MRSA.
- Mechanistic Insights : Studies have elucidated the binding interactions between quinazoline derivatives and bacterial enzymes such as dihydrofolate reductase (DHFR), revealing their potential as selective inhibitors.
Propriétés
IUPAC Name |
4-benzyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-16-10-11-19(18(24)25)20(12-13-6-2-1-3-7-13)17(23)14-8-4-5-9-15(14)21(16)19/h1-9H,10-12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCHGDJCSLRYII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(N(C(=O)C3=CC=CC=C3N2C1=O)CC4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.